![molecular formula C21H18N4O2S B2762770 Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034432-13-6](/img/structure/B2762770.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

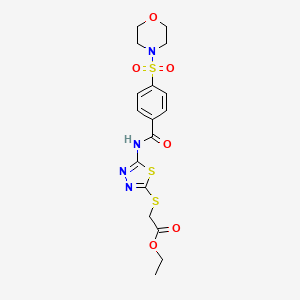

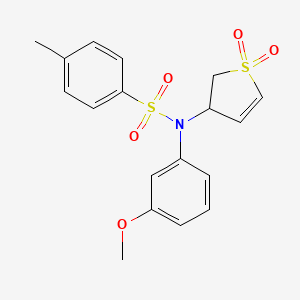

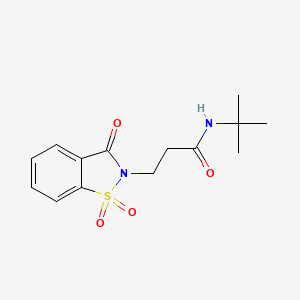

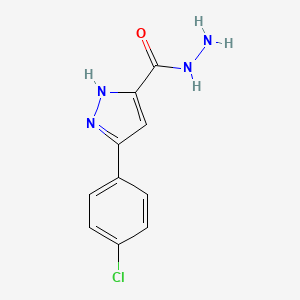

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound. It is a derivative of benzo[c][1,2,5]thiadiazole . The compound is related to a class of molecules that have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester . The reaction was rapid (5 min) and afforded the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that could be isolated by filtration .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling . This suggests that the compound could potentially participate in similar reactions.Applications De Recherche Scientifique

- Background : Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively studied for photovoltaics and fluorescent sensors. However, their potential as visible-light organophotocatalysts has not been explored in-depth .

- Application : Researchers synthesized a library of 26 D–A compounds based on the BTZ group. By varying donor groups while keeping the BTZ acceptor group consistent, they systematically modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

- Significance : Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in molecular docking studies. They predict binding energies and interactions with biological targets, making them valuable in drug discovery.

- Characteristics : Depending on the interplay between quinoid character, cross-conjugation, and aromaticity, BTZ-containing compounds exhibit tunable electronic structures with energy gaps ranging from 1.3 eV to 2.4 eV. This work contributes to the rational design of new materials for electronic and optical applications .

- Novel Compound : A new amphiphilic organic compound, 2-(2-(5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)ethenyl)-3-methylbenzo[d]thiazol-3-ium iodide (ADB), shows promise in this field .

- Potential Applications : Investigate its use in specific bioimaging applications, considering its electron-accepting properties and fluorescence characteristics .

Visible Light Organophotocatalysis

Drug Discovery and Design

Electronic and Optical Materials

Dual-Targeted AIE-Active Photosensitizers

Fluorescent Sensors and Bioimaging Probes

Environmentally Sustainable Photocatalysis

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTRLWIXCGBBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)

![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2762703.png)

![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)

![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)

![3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2762706.png)

![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)